N-(2-bromoprop-2-enyl)benzamide
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Overview
Description
N-(2-bromoprop-2-enyl)benzamide is an organic compound with the molecular formula C10H10BrNO It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-bromoprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromoprop-2-enyl)benzamide typically involves the reaction of benzamide with 2-bromoprop-2-enyl bromide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromoprop-2-enyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction can lead to the formation of the corresponding amine or other reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of N-(2-substituted-prop-2-enyl)benzamides.
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(2-aminoprop-2-enyl)benzamide.
Scientific Research Applications
N-(2-bromoprop-2-enyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromoprop-2-enyl)benzamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)benzamide: Similar structure but with a bromine atom on the phenyl ring instead of the prop-2-enyl group.
2-Bromobenzamide: A simpler structure with a bromine atom directly attached to the benzamide moiety.
N-(4-(quinazolin-2-yl)phenyl)benzamide: Contains a quinazoline ring, offering different biological activities.
Uniqueness
N-(2-bromoprop-2-enyl)benzamide is unique due to the presence of the 2-bromoprop-2-enyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This unique structure allows for specific interactions with biological targets and can be used to design novel compounds with desired properties.
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-(2-bromoprop-2-enyl)benzamide |
InChI |
InChI=1S/C10H10BrNO/c1-8(11)7-12-10(13)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13) |
InChI Key |
VLOWQIPKJXJTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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